(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring fused with an azetidine ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, a two-step one-pot synthesis can be employed, where a Michael addition of aliphatic secondary amines is followed by β-bromination or chlorination of the obtained enamines . The reaction is often carried out in toluene as the solvent, with chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidinone ring, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce functional groups like azides or halides.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to modulate enzyme activity by binding to active sites and altering their conformation . This can lead to changes in metabolic pathways and cellular responses, making it a valuable tool for drug development.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone structure and has been studied for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in enhancing monoclonal antibody production in cell cultures.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) azetidine-1-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) azetidine-1-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c11-6-2-3-7(12)10(6)14-8(13)9-4-1-5-9/h1-5H2 |
InChI Key |
NZOYQRNIJRBWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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